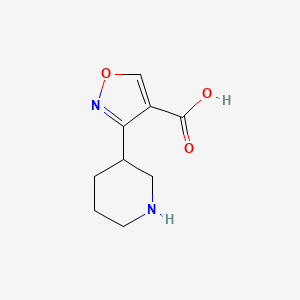
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between nitrile oxides and alkenes or alkynes to form the isoxazole ring . The piperidine ring can be introduced through various substitution reactions involving piperidine derivatives .
Industrial Production Methods
Industrial production of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid often employs scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives .
科学的研究の応用
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the binding affinity and specificity of the compound to its targets . These interactions can modulate various biological pathways, leading to the observed pharmacological effects.
類似化合物との比較
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in medicinal chemistry.
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is used as an intermediate in the synthesis of antipsychotic drugs.
Isoxazole-3-carboxylic acids: These compounds are used in the development of selective agonists for various receptors.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
3-piperidin-3-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,12,13) |
InChIキー |
QPMJHFCDXYSCHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=NOC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


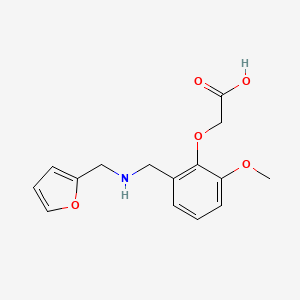
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
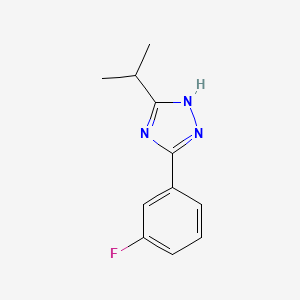

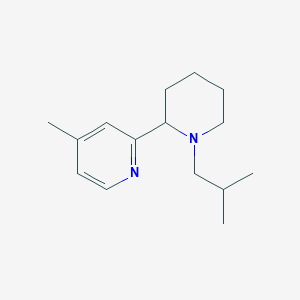
![1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)
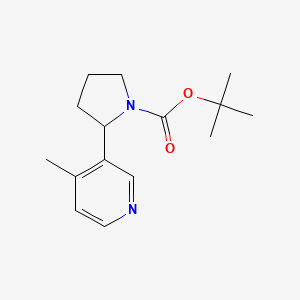
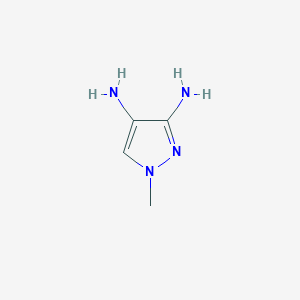
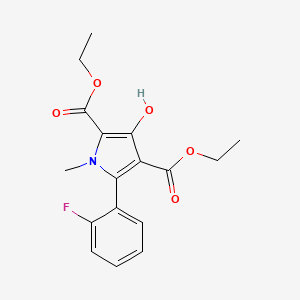
![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
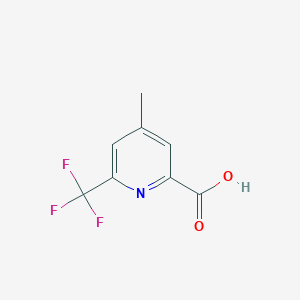
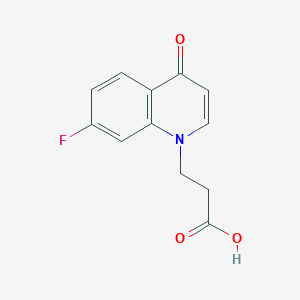
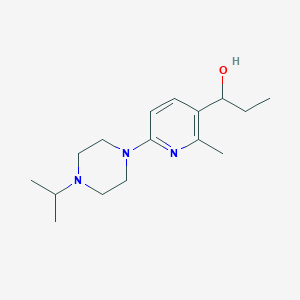
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)
